Cas no 2228570-27-0 (2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride)

2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride
- EN300-1990897
- 2228570-27-0
-
- Inchi: 1S/C8H7ClF2O2S/c9-7-2-1-3-8(10)6(7)4-5-14(11,12)13/h1-3H,4-5H2
- InChI Key: GXRGAUMWHONJFX-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CCS(=O)(=O)F)F
Computed Properties
- Exact Mass: 239.9823347g/mol
- Monoisotopic Mass: 239.9823347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5Ų
- XLogP3: 2.8
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990897-0.05g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride |
2228570-27-0 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1990897-0.25g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride |
2228570-27-0 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1990897-0.5g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride |
2228570-27-0 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1990897-1.0g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride |
2228570-27-0 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1990897-2.5g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride |
2228570-27-0 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1990897-0.1g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride |
2228570-27-0 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1990897-5g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride |
2228570-27-0 | 5g |
$2650.0 | 2023-09-16 | ||
Enamine | EN300-1990897-10g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride |
2228570-27-0 | 10g |
$3929.0 | 2023-09-16 | ||
Enamine | EN300-1990897-5.0g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride |
2228570-27-0 | 5g |
$3313.0 | 2023-06-03 | ||
Enamine | EN300-1990897-10.0g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride |
2228570-27-0 | 10g |
$4914.0 | 2023-06-03 |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride Related Literature
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
Additional information on 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride
Introduction to 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride (CAS No: 2228570-27-0)
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride, identified by the chemical identifier CAS No: 2228570-27-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile applications in drug synthesis and molecular modification. The unique structural features of this molecule, particularly the presence of both chloro and fluoro substituents on the aromatic ring, contribute to its distinctive reactivity and potential utility in the development of novel therapeutic agents.
The sulfonyl fluoride moiety is a key functional group in this compound, serving as a valuable intermediate in the synthesis of sulfonamides and other heterocyclic derivatives. Sulfonamides are a cornerstone of modern medicine, with numerous examples having demonstrated efficacy in treating infections, inflammation, and metabolic disorders. The fluorine atom in the 2-chloro-6-fluorophenyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further exploration in drug design.
In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their improved pharmacokinetic properties. The incorporation of fluorine atoms into drug molecules can lead to enhanced binding affinity, prolonged half-life, and increased resistance to metabolic degradation. 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride exemplifies this trend, as its structure suggests potential applications in creating next-generation pharmaceuticals with optimized biological activity.
One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The sulfonyl fluoride group can be readily converted into other functional moieties through nucleophilic substitution reactions, allowing chemists to tailor the molecule for specific biological targets. For instance, it can be transformed into sulfonamides by reacting with amines, or into carboxylic acids via hydrolysis. These transformations make it a versatile tool for synthetic chemists working on drug discovery projects.
Recent advancements in computational chemistry have further highlighted the potential of 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride. Molecular modeling studies have indicated that this compound may exhibit favorable interactions with certain protein targets, suggesting its suitability for use as an inhibitor or modulator in therapeutic contexts. Such predictions are crucial for guiding experimental efforts and optimizing lead compounds for clinical development.
The pharmaceutical industry has long been interested in sulfonyl fluorides due to their broad spectrum of biological activities. While specific applications of CAS No: 2228570-27-0 may still be under investigation, preliminary studies suggest that it could play a role in addressing unmet medical needs. Researchers are particularly excited about its potential in developing treatments for neurological disorders, where fluorinated compounds have shown promise in preclinical models.
The synthesis of 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the process. These techniques not only improve efficiency but also allow for greater control over regioselectivity and stereochemistry, which are critical factors in pharmaceutical development.
As our understanding of molecular interactions continues to evolve, compounds like CAS No: 2228570-27-0 are expected to play an increasingly important role in drug discovery. The combination of computational modeling and experimental validation provides a powerful framework for exploring their potential applications. By leveraging cutting-edge technologies and innovative synthetic strategies, scientists are poised to unlock new therapeutic possibilities.
The future prospects for 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride appear promising, with ongoing research aiming to elucidate its full potential. Collaborative efforts between academia and industry will be essential in translating laboratory findings into tangible medical breakthroughs. As new data emerges from both computational and experimental studies, this compound is likely to remain at the forefront of medicinal chemistry innovation.
2228570-27-0 (2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl fluoride) Related Products
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)



